molecular formula C9H15N5O B1384240 6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one CAS No. 33080-87-4

6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B1384240
CAS No.: 33080-87-4
M. Wt: 209.25 g/mol
InChI Key: CBICTOXYRHYTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one (CAS 33080-87-4) is a high-purity pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile heterocyclic building block for constructing more complex molecular architectures, particularly in the synthesis of kinase inhibitors and various heterocyclic scaffolds . Its molecular formula is C 9 H 15 N 5 O, and it has a molecular weight of 209.25 g/mol . In scientific research, pyrimidine derivatives analogous to this compound are extensively investigated for their anticancer activity . Research indicates that such structures can act as selective inhibitors for specific kinase targets, such as FGFR4 (Fibroblast Growth Factor Receptor 4), which is a promising target for treating hepatocellular carcinoma (HCC) . The compound's structure, featuring a 4-methylpiperazine substituent at the 2-position and an amino group at the 6-position, makes it a valuable intermediate for designing potent and selective therapeutic agents . Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-amino-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-13-2-4-14(5-3-13)9-11-7(10)6-8(15)12-9/h6H,2-5H2,1H3,(H3,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBICTOXYRHYTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186736
Record name 4-Pyrimidinol, 6-amino-2-(4-methyl-1-piperazinyl)-
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Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33080-87-4
Record name 6-Amino-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033080874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000738210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131388
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinol, 6-amino-2-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-2-(4-METHYL-1-PIPERAZINYL)-4(3H)-PYRIMIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJI5H6H1IS
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of guanidine hydrochloride with ethyl acetoacetate. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The intermediate product is then cyclized to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry

  • Building Block : It serves as a crucial building block in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Reaction TypeDescriptionCommon Reagents
Oxidation Converts to oxo derivativesPotassium permanganate, hydrogen peroxide
Reduction Produces reduced formsSodium borohydride, lithium aluminum hydride
Substitution Introduces different substituentsAmines, thiols under acidic/basic conditions

Biology

  • Biological Activity : The compound has shown potential as an antimicrobial and anticancer agent. Research indicates that it can inhibit specific kinases involved in cell proliferation and survival .

Mechanism of Action : The compound interacts with molecular targets such as receptor tyrosine kinases (RTKs), which are frequently overexpressed in cancers. By binding to these targets, it can inhibit their activity, leading to reduced tumor growth.

Medicine

  • Drug Development : Investigated for its potential in designing inhibitors for specific enzymes and receptors. Its ability to inhibit kinases makes it a candidate for cancer therapeutics .

Case Study Example : In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibition of certain cancer cell lines, leading to apoptosis (programmed cell death) in targeted cells while sparing normal cells .

Industry

  • Pharmaceuticals and Agrochemicals : The compound is also utilized in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties and biological activities .

Mechanism of Action

The mechanism of action of 6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Pyrimidin-4(3H)-one Derivatives

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 4-Methylpiperazinyl C₉H₁₅N₅O 209.25 33080-87-4
6-Amino-2-(methylthio)pyrimidin-4(3H)-one Methylthio C₅H₇N₃OS 157.19 1074-41-5
6-Amino-2-(benzylthio)pyrimidin-4(3H)-one Benzylthio C₁₁H₁₁N₃OS 233.29 37660-23-4
6-Amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one Piperidinyl C₉H₁₄N₄O 194.24 1020243-94-0
6-Amino-2-(ethylthio)pyrimidin-4(3H)-one Ethylthio C₆H₉N₃OS 171.22 N/A

Key Observations :

  • Polarity and Solubility : The 4-methylpiperazinyl group enhances water solubility compared to hydrophobic substituents like benzylthio or methylthio.
  • Bioactivity : Nitrogen-rich substituents (e.g., piperazinyl, piperidinyl) are associated with kinase inhibition, while sulfur-containing groups (e.g., methylthio) are linked to antioxidant and antifungal activities .

Key Observations :

  • Efficiency: Ultrasound irradiation and nanocatalysts (e.g., Fe₃O4@SiO₂-SnCl₄) significantly improve yields (80–97%) and reduce reaction times (5–25 min) for sulfur-containing derivatives .
  • Challenges : Pd-catalyzed synthesis of the 4-methylpiperazinyl derivative yields only 19%, highlighting the complexity of introducing bulky amine groups .

Table 3: Reported Bioactivities of Pyrimidin-4(3H)-one Analogues

Compound Bioactivity Mechanism/Target Efficacy (IC₅₀ or % Inhibition) Reference
6-Amino-2-(methylthio)pyrimidin-4(3H)-one Antifungal (vs. Colletotrichum gossypii) Lipoxygenase inhibition 92% inhibition at 50 mg/L
Thieno[2,3-d]pyrimidin-4(3H)-one Melanin synthesis modulation Upregulation in murine B16 cells Significant melanin increase
This compound Kinase inhibition (CDK2) Molecular docking studies Not explicitly reported
Pyrimido[4,5-b]quinolines Anticancer DNA intercalation Moderate activity

Key Observations :

  • Antifungal Activity : Methylthio and benzylthio derivatives show potent fungicidal activity due to sulfur’s electrophilic reactivity .

Biological Activity

6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C9H15N5O
  • CAS Number : 33080-87-4
  • Molecular Weight : 197.25 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and interact with various biological targets:

  • Kinase Inhibition : This compound has shown promise as a protein kinase inhibitor, which is crucial for regulating cell growth and proliferation. Studies indicate that it can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancers .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy is measured through minimum inhibitory concentration (MIC) assays, demonstrating potent activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis with MIC values as low as 0.22 μg/mL .

Biological Activity Summary

Activity Type Target/Pathogen IC50/MIC Values Notes
Kinase InhibitionVarious kinasesIC50 values ranging from 32.435 ± 5.5 μM Significant for cancer therapy
AntimicrobialStaphylococcus aureusMIC 0.22 - 0.25 μg/mLEffective against biofilm formation
AnticancerHepG2 and HT-29 cell linesIC50 > 10 μMInduces apoptosis rather than necrosis

Case Studies

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of this compound on HepG2 and HT-29 cancer cell lines. The results indicated that it induced late apoptotic cell populations significantly, suggesting its potential as an anticancer agent through apoptosis rather than necrosis .
  • Antimicrobial Evaluation :
    In vitro studies assessed the antimicrobial efficacy of various derivatives of pyrimidine compounds, including the target compound. The results showed that it effectively inhibited the growth of multiple bacterial strains, highlighting its therapeutic potential in treating infections .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

  • The presence of the piperazine ring enhances solubility and bioavailability.
  • Substituents on the pyrimidine core influence kinase inhibition potency and antimicrobial effectiveness.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, nitration or nitrosation reactions in sulfuric acid (72–82%) under controlled temperatures (e.g., 0–5°C) are critical for introducing nitro/nitroso groups to the pyrimidine core. Reaction efficiency depends on acid concentration, stoichiometry of nitrogen oxides, and substituent steric effects . Optimization involves monitoring reaction progress via HPLC or TLC and adjusting molar ratios of reactants (e.g., 1:1.2 for pyrimidine derivatives and nitrating agents) .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C NMR for proton and carbon environments, especially distinguishing piperazinyl protons at δ 2.3–3.5 ppm).
  • X-ray crystallography for unambiguous confirmation of the tautomeric form (e.g., 4(3H)-one vs. 4-hydroxy). Crystallographic data (e.g., unit cell parameters, hydrogen bonding networks) are critical for resolving ambiguities in keto-enol tautomerism .
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility. Stability studies in buffered solutions (pH 4–9) at 25°C and 37°C should be conducted via UV-Vis spectroscopy to assess hydrolysis or oxidation. Storage under inert atmosphere (N₂/Ar) at –20°C is recommended for long-term stability .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic pathways differ when introducing substituents to the pyrimidine ring?

  • Methodological Answer : Kinetic studies in sulfuric acid media reveal that nitration follows pseudo-first-order kinetics, with rate constants dependent on acid strength (e.g., k = 0.12–0.45 min⁻¹ at 72–82% H₂SO₄). Mechanistic pathways involve electrophilic aromatic substitution (EAS), where the 4-methylpiperazinyl group directs substituents to the C5 position. Isotopic labeling (e.g., ¹⁵N) and DFT calculations can validate intermediates and transition states .

Q. What crystallographic data are available for this compound, and how do hydrogen-bonding networks influence its solid-state properties?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds between the 4(3H)-one carbonyl and amino groups. These interactions stabilize the keto tautomer and influence melting points (e.g., 215–220°C) and thermal decomposition profiles . Pair distribution function (PDF) analysis further resolves short-range order in amorphous phases .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. Use orthogonal assays:

  • Enzyme inhibition : Measure IC₅₀ values under standardized conditions (e.g., 50 mM Tris-HCl, pH 7.5).
  • Cytotoxicity : Perform MTT assays in multiple cell lines (e.g., HEK293, HepG2) with controls for membrane permeability (e.g., logP < 3).
  • SAR analysis : Compare analogs (e.g., 6-nitro vs. 6-amino derivatives) to isolate substituent effects .

Q. What experimental designs are optimal for evaluating the compound’s pharmacological potential while minimizing confounding variables?

  • Methodological Answer : Adopt a split-plot design with:

  • Primary factors : Dose (e.g., 1–100 µM), exposure time (24–72 h).
  • Blocking variables : Cell passage number, culture medium batch.
  • Replicates : n ≥ 3 for each condition, with blinded data analysis. For in vivo studies, use randomized blocks to account for inter-animal variability .

Q. How does the 4-methylpiperazinyl group influence pharmacokinetic properties such as metabolic stability and tissue distribution?

  • Methodological Answer : The piperazinyl moiety enhances solubility via protonation at physiological pH, while the methyl group reduces CYP450-mediated metabolism. Assess metabolic stability in liver microsomes (e.g., human/rat) with LC-MS quantification of parent compound depletion. Tissue distribution studies using radiolabeled analogs (e.g., ¹⁴C) in rodent models show preferential accumulation in liver and kidneys due to active transport .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 2
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6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

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